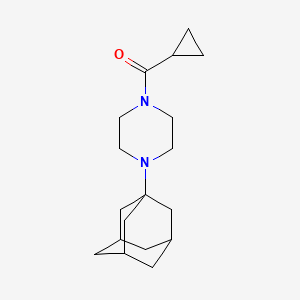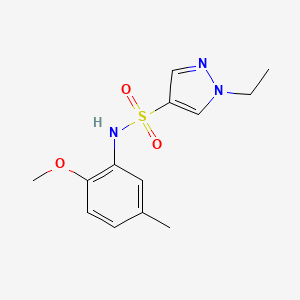
3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile, also known as MPN, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPN is a highly conjugated molecule that exhibits unique optical properties, making it an attractive candidate for use in fluorescence imaging and other analytical techniques.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile is not fully understood, but it is believed to involve the interaction of the molecule with specific targets in biological systems. This compound has been shown to bind to proteins and other biomolecules, altering their function and leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. In some cases, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In other cases, it has been shown to modulate the activity of enzymes and other proteins involved in cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile in lab experiments is its unique optical properties, which make it an attractive candidate for use in fluorescence imaging and other analytical techniques. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are many potential future directions for research involving 3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile. One area of interest is the development of new fluorescent probes and sensors based on the this compound scaffold. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of this compound. Overall, this compound is a promising molecule that has the potential to make significant contributions to scientific research.
Synthesis Methods
The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile involves the reaction of 2-naphthylacetonitrile with 1-methyl-2-pyrrolidinone in the presence of a Lewis acid catalyst. The resulting product is purified by column chromatography, yielding a high-purity sample of this compound.
Scientific Research Applications
3-(1-methyl-1H-pyrrol-2-yl)-2-(2-naphthyl)acrylonitrile has been used in a variety of scientific research applications due to its unique optical properties. It has been used as a fluorescent probe for imaging of biological systems, such as living cells and tissues. This compound has also been used as a sensor for detecting metal ions, such as copper and zinc.
properties
IUPAC Name |
(E)-3-(1-methylpyrrol-2-yl)-2-naphthalen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-20-10-4-7-18(20)12-17(13-19)16-9-8-14-5-2-3-6-15(14)11-16/h2-12H,1H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWPWDYTRXWXGC-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5346184.png)
![N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5346189.png)
![4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol](/img/structure/B5346190.png)


![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5346239.png)
![4-({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5346243.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide](/img/structure/B5346249.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-chloro-4-hydroxyphenyl)acetamide](/img/structure/B5346253.png)


![N-[1-(3-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5346266.png)